This compound is classified under indole-3-carboxylic acids, which are significant in various biological processes and applications. It has been identified in studies related to synthetic cannabinoids, particularly as a metabolite of certain substances like BB-22 . The compound's synthesis and properties have been documented in various scientific publications, including those that explore its potential applications in pharmacology and toxicology .
The synthesis of 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid can be achieved through several methods, primarily involving the Friedel-Crafts reaction or other coupling reactions. Here are the key synthetic routes:
These methods highlight the versatility in synthesizing 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid, allowing for modifications that can lead to various derivatives with potential biological activities.
The molecular structure of 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid can be represented using different structural notations:
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)O
InChI=1S/C16H19NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,18,19)
The structure features:
This structural configuration is crucial for its interaction with biological targets and influences its pharmacological properties.
1-Cyclohexylmethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance efficacy or reduce toxicity in potential therapeutic applications.
The mechanism of action for 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid primarily relates to its interaction with biological receptors:
Research into these interactions is ongoing, focusing on elucidating specific pathways influenced by this compound.
The physical and chemical properties of 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 257.33 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents; limited solubility in water |
pKa | Approximately 4.5 (indicative of weak acidity) |
These properties impact its handling, storage conditions, and potential applications in various fields.
The applications of 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid span several scientific domains:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: